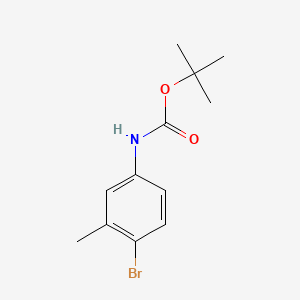
N-BOC-4-bromo-3-méthylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-BOC-4-bromo-3-methylaniline, also known as tert-butyl 4-bromo-3-methylphenylcarbamate, is a chemical compound with the molecular formula C12H16BrNO2 and a molecular weight of 286.17 g/mol . This compound is characterized by the presence of a bromine atom at the fourth position and a methyl group at the third position on the aniline ring, with a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom.
Applications De Recherche Scientifique
N-BOC-4-bromo-3-methylaniline is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-BOC-4-bromo-3-methylaniline typically involves the protection of 4-bromo-3-methylaniline with a tert-butoxycarbonyl (BOC) group. The reaction is carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3). The reaction is usually performed in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods: Industrial production of N-BOC-4-bromo-3-methylaniline follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-BOC-4-bromo-3-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Deprotection Reactions: The BOC protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield 4-bromo-3-methylaniline.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and solvent (e.g., ethanol or toluene).
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM).
Major Products:
Substitution Reactions: Various substituted aniline derivatives depending on the nucleophile used.
Deprotection Reactions: 4-bromo-3-methylaniline.
Mécanisme D'action
The mechanism of action of N-BOC-4-bromo-3-methylaniline is primarily related to its role as an intermediate in organic synthesis. The BOC protecting group stabilizes the aniline nitrogen, allowing selective reactions at other positions on the aromatic ring. Upon deprotection, the free amine can participate in various biochemical interactions, including binding to enzymes or receptors, depending on the final structure of the synthesized molecule .
Comparaison Avec Des Composés Similaires
4-bromo-3-methylaniline: Lacks the BOC protecting group, making it more reactive but less stable for selective reactions.
N-BOC-4-chloro-3-methylaniline: Similar structure with a chlorine atom instead of bromine, which can influence the reactivity and selectivity in chemical reactions.
N-BOC-4-bromoaniline: Lacks the methyl group, affecting the steric and electronic properties of the compound.
Uniqueness: N-BOC-4-bromo-3-methylaniline is unique due to the combination of the BOC protecting group, bromine atom, and methyl group, which provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
tert-butyl N-(4-bromo-3-methylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8-7-9(5-6-10(8)13)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPPMBXUPCAXHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90733097 |
Source


|
| Record name | tert-Butyl (4-bromo-3-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90733097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
654056-82-3 |
Source


|
| Record name | tert-Butyl (4-bromo-3-methylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90733097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
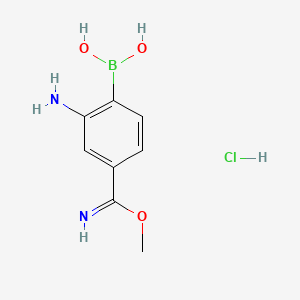
![Ethyl 7-aminofuro[2,3-b]pyrazine-6-carboxylate](/img/structure/B581884.png)
![3-Bromo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B581886.png)
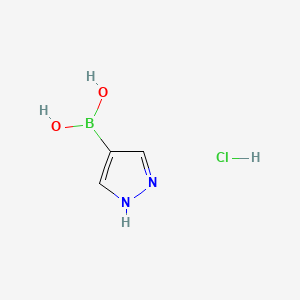
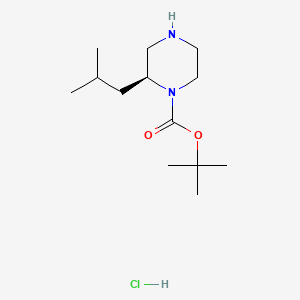
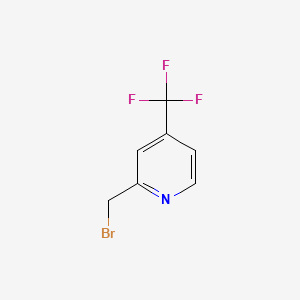
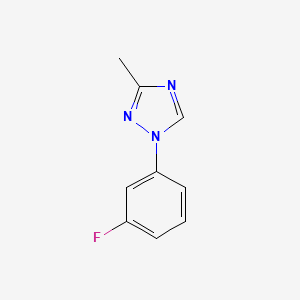
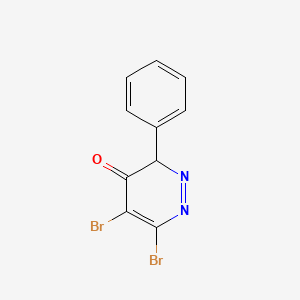
![N-cyclohexylcyclohexanamine;(2S)-4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B581899.png)
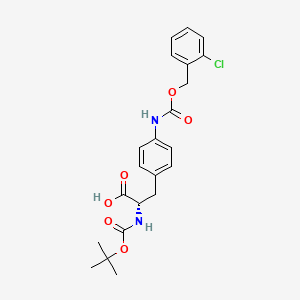
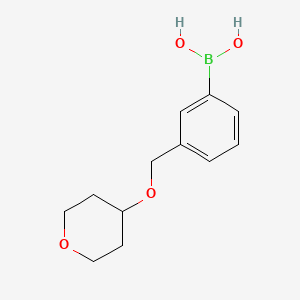
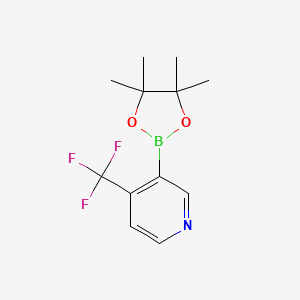
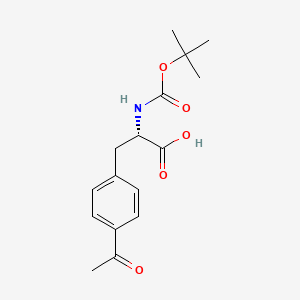
![(2R)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B581906.png)
